N-(2-cyanoethyl)acetamide
Overview
Description
N-(2-cyanoethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. It is characterized by the presence of a cyano group attached to an ethyl chain, which is further linked to an acetamide moiety. This structure provides reactive sites for further chemical modifications and makes it a versatile synthon in organic synthesis .
Synthesis Analysis
The synthesis of N-(2-cyanoethyl)acetamide derivatives has been explored in several studies. For instance, compounds with a cyanoethyl acetamide structure have been synthesized using different starting materials, such as 3-fluoro-4-cyanophenol , and by employing various reagents and reaction conditions. The synthesis often involves the formation of the acetamide linkage and the introduction of the cyano group at the ethyl position . Additionally, the synthesis of related compounds, such as N-(1-cyano-2-substituted phenylethyl) acetamides, has been achieved through the reduction of corresponding compounds with reagents like NaTeH .
Molecular Structure Analysis
The molecular structure of N-(2-cyanoethyl)acetamide derivatives has been characterized using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis. These techniques have confirmed the identity and purity of the synthesized compounds and provided detailed information about their molecular conformations .
Chemical Reactions Analysis
N-(2-cyanoethyl)acetamide and its derivatives exhibit a range of chemical reactivities that make them useful intermediates in organic synthesis. For example, the cyano group can undergo transformations such as the Beckmann-type rearrangement, leading to the formation of unexpected products like N-benzyl-1,2-ethanediamine . The compound's reactivity has been harnessed to create a variety of novel heterocyclic systems, demonstrating its utility as a synthon in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-cyanoethyl)acetamide derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and reaction conditions. While the papers provided do not detail specific physical properties such as melting points or solubilities, the chemical properties can be inferred from the reactivity patterns observed in the synthesis and reaction studies .
Scientific Research Applications
Heterocyclic Synthesis
N-(2-cyanoethyl)acetamide is a versatile compound utilized in the synthesis of various heterocyclic systems. It serves as an important intermediate in creating synthetically useful and novel heterocyclic compounds. Its method of preparation and chemical reactivity have been comprehensively surveyed, highlighting its utility in heterocyclic synthesis (Gouda et al., 2015).
Tyrosinase Inhibition and Skin Pigmentation
Research has been conducted on the synthesis of novel bi-heterocyclic acetamides and their role in tyrosinase inhibition. These compounds, including variations of N-(2-cyanoethyl)acetamide, have shown potential in addressing melanogenesis issues, a key factor in skin pigmentation disorders. The compounds exhibit potent tyrosinase inhibition, suggesting their applicability in treatments for skin pigmentation (Butt et al., 2019).
Chemoselective Acetylation
N-(2-cyanoethyl)acetamide has been applied in the chemoselective acetylation of 2-aminophenol, an intermediate step in the synthesis of antimalarial drugs. This process involves various parameters like acyl donors and temperature, demonstrating the compound's role in specialized chemical reactions (Magadum & Yadav, 2018).
Anti-inflammatory Properties
Studies have explored the anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide, a related compound. It has shown promise in reducing inflammation-related cytokines and reactive oxygen species in arthritic conditions, suggesting potential therapeutic applications (Jawed et al., 2010).
Synthon in Heterocyclic Synthesis
2-Cyano-N-(4-sulfamoylphenyl) acetamide, another variant, is a valuable synthon for the synthesis of polyfunctionalized heterocyclic compounds. It has been studied for its synthesis, reactivity, and diverse applications in creating complex heterocyclic structures (Gouda, 2014).
Safety And Hazards
properties
IUPAC Name |
N-(2-cyanoethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCCXAYKRGNVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567988 | |
Record name | N-(2-Cyanoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)acetamide | |
CAS RN |
1119-50-2 | |
Record name | N-(2-Cyanoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-cyanoethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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